molecular formula C14H16N2O B2482928 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1546225-71-1

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2482928
CAS RN: 1546225-71-1
M. Wt: 228.295
InChI Key: SRSMPQBKIXKCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, more commonly known as DMNT, is a heterocyclic organic molecule that is widely used in scientific research and laboratory experiments. DMNT has been studied for its potential uses in the areas of medicinal chemistry, biochemistry, and pharmacology. DMNT has unique properties that make it an ideal candidate for a variety of applications, including its ability to act as a ligand for metal ions, its ability to bind to specific proteins and other molecules, and its ability to act as a catalyst for certain chemical reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Reactions and Transformations : Studies show the ability of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives to undergo various chemical transformations. For instance, they can participate in reactions with dimethyl acetylene dicarboxylate, leading to the formation of methyl dioates and succinates through processes like Stevens rearrangement or anion migration (Voskressensky et al., 2005).

Biological Applications

  • Antimicrobial Properties : Certain derivatives of 2,8-dimethyl-tetrahydrobenzo[b]naphthyridine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrate potential in the field of antimicrobial research (Bhambi et al., 2009).

  • Fluorescence and DNA Detection : Some 1,4-dihydrodibenzo[b,h][1,6]naphthyridines exhibit fluorescence properties. Their fluorescence intensities can be enhanced when interacting with double-stranded DNA, suggesting applications in DNA/RNA detection (Okuma et al., 2017).

  • Synthesis of Novel Derivatives for Potential Therapeutic Applications : Research has been conducted on the synthesis of novel derivatives, such as 10-amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, which might have potential therapeutic applications, although specific uses are not detailed in the studies (Gatta et al., 1996).

Synthesis Techniques

  • Green Chemistry Approaches in Synthesis : Studies have focused on developing green chemistry methods for synthesizing derivatives of tetrahydrobenzo[b]naphthyridine. These methods emphasize the use of non-toxic solvents and efficient, eco-friendly processes (Kamalifar & Kiyani, 2019).

  • Catalytic Applications in Synthesis : Research on the use of various catalysts for synthesizing tetrahydrobenzo[b]naphthyridine derivatives has been conducted. These studies explore the efficiency, yield, and substrate applicability of different catalysts in the synthesis process (Ghashang et al., 2017).

Potential as Scaffolds for Inhibitors

  • Mao Inhibitors : New derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines have shown potential as scaffolds for MAO inhibitors, with some derivatives exhibiting potency in the low micromolar range. This suggests possible applications in the development of treatments for neurological disorders (Kulikova et al., 2023).

properties

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-3-4-12-10(7-9)14(17)11-8-16(2)6-5-13(11)15-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSMPQBKIXKCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.